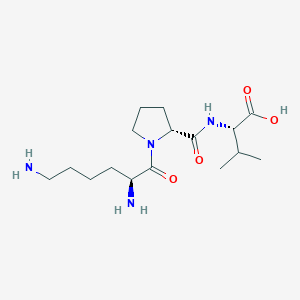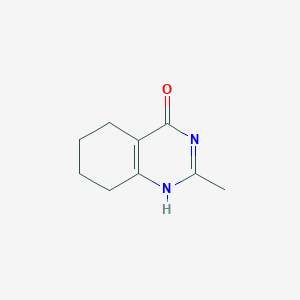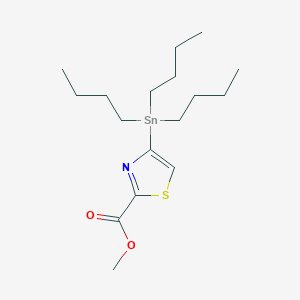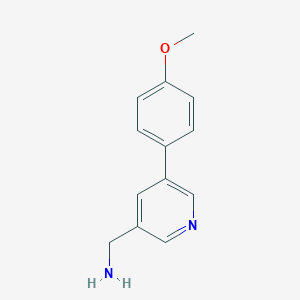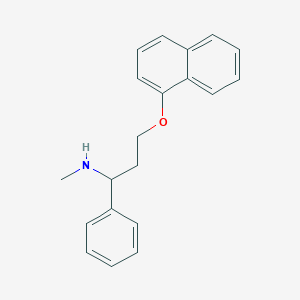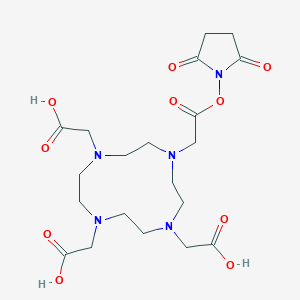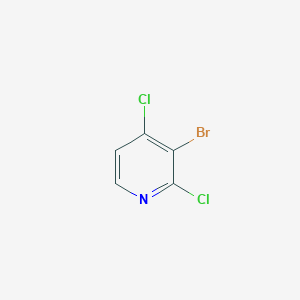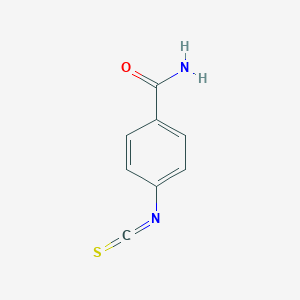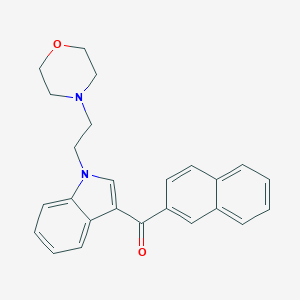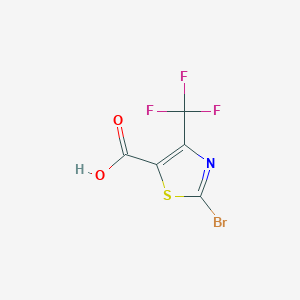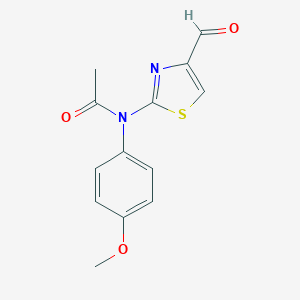
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, also known as FTMA, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. FTMA is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. It has been studied for its potential use in drug discovery and development, as well as for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Mechanism of Action
The exact mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-apoptotic and anti-angiogenic effects. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the lab. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is relatively inexpensive to produce, making it a cost-effective option for research. However, there are some limitations to the use of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide in laboratory experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is not very stable and can degrade quickly, making it challenging to store for extended periods of time.
Future Directions
There are a number of potential future directions for the research and development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. These include further study of its anti-tumor, anti-inflammatory, and anti-microbial properties, as well as its potential applications in drug discovery and development. Additionally, future research could focus on the development of new methods for the synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, as well as the development of new formulations of the compound. Finally, further research could focus on the development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide-based therapeutics, such as anti-cancer drugs and anti-inflammatory drugs.
Synthesis Methods
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is the reaction of 4-formyl-1,3-thiazol-2-yl)acetamide with 4-methoxyphenylacetyl chloride, which produces N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide in a high yield. Other methods for the synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide include the reaction of 4-formyl-1,3-thiazol-2-yl)acetamide with 4-methoxyphenylacetyl bromide, the reaction of 4-formyl-1,3-thiazol-2-yl)acetamide with 4-methoxyphenylacetyl iodide, and the reaction of 4-formyl-1,3-thiazol-2-yl)acetamide with 4-methoxyphenylacetyl fluoride.
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties, making it a promising compound for drug discovery and development. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-microbial agent.
properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHNIJHAGHIRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

